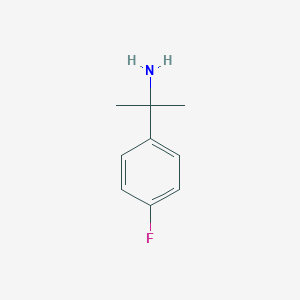

2-(4-Fluorophenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFSRXOWJXAHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515552 | |

| Record name | 2-(4-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17797-10-3 | |

| Record name | 2-(4-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)propan-2-amine (CAS RN: 17797-10-3), a fluorinated analog belonging to the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's key characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of quantitative data and visual workflows to support laboratory investigation.

Introduction

This compound is a synthetic compound and a structural derivative of phenethylamine. The incorporation of a fluorine atom at the para-position of the phenyl ring and gem-dimethyl groups at the alpha-carbon significantly influences its electronic properties, lipophilicity, and metabolic stability compared to unsubstituted analogs. Such modifications are of significant interest in medicinal chemistry for modulating pharmacological activity and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is fundamental for any research involving this molecule, from predicting its behavior in biological systems to developing suitable formulations and analytical methods.

Core Physicochemical Properties

The physicochemical data for this compound and its common hydrochloride salt are summarized below. These values are derived from computational models and available supplier data.

| Property | Value (for free base) | Value (for hydrochloride salt) | Data Source |

| Molecular Formula | C₉H₁₂FN | C₉H₁₃ClFN | [1][2] |

| Molecular Weight | 153.20 g/mol | 189.66 g/mol | [1][2] |

| Appearance | Not specified (likely liquid) | Solid | |

| LogP (calculated) | 2.02 | Not applicable | [1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Not applicable | [1] |

| Hydrogen Bond Donors | 1 | 2 (as ammonium) | [1] |

| Hydrogen Bond Acceptors | 1 | 1 | [1] |

| Rotatable Bonds | 1 | 1 | [1] |

| SMILES | NC(C)(C)C1=CC=C(F)C=C1 | NC(C)(C)C1=CC=C(F)C=C1.Cl | [1] |

| InChI Key | NCSRKGARCQLHHL-UHFFFAOYSA-N | NCSRKGARCQLHHL-UHFFFAOYSA-N |

Experimental Protocols

While specific experimental data for all properties of this compound is not extensively published, the following sections detail standard, robust methodologies for their determination, adapted from protocols for similar small molecules.[3][4]

Synthesis: Reductive Amination Approach

A common and effective method for synthesizing α,α-disubstituted amines is through reductive amination of a corresponding ketone.[5]

Protocol:

-

Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq). Stir the mixture at room temperature.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench by the slow addition of 2M HCl. Remove the methanol under reduced pressure.

-

Purification: Basify the aqueous residue with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Product: The crude amine can be further purified by column chromatography or distillation to yield pure this compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes.

Protocol: [3]

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare a standardized 0.1 M HCl solution.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.0 and pH 10.0) that bracket the expected pKa of the amine.

-

Titration: Place a known volume of the amine solution into a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol: [3]

-

Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated by mixing them vigorously and allowing them to separate overnight.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol phase and the aqueous phase. Add a small, known amount of the compound stock solution.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Separation & Quantification: Allow the phases to separate completely. Carefully collect a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and purity of volatile amines. Derivatization is often employed to improve chromatographic performance.[6]

Protocol: [6]

-

Sample Preparation: Dissolve a small amount of the synthesized amine in a suitable solvent like ethyl acetate.

-

Derivatization: To the sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step converts the polar amine group into a less polar, more volatile derivative.

-

GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Analysis: The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized and detected by the mass spectrometer. The resulting retention time and mass spectrum are used to confirm the structure and assess purity.

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel amine compound like this compound.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)propan-2-amine (CAS 17797-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(4-Fluorophenyl)propan-2-amine (CAS 17797-10-3). This document collates available data on its physicochemical characteristics, predicted spectroscopic signatures, and a plausible synthetic route. Furthermore, it explores its presumed, yet unconfirmed, biological activity as a monoamine releasing agent, drawing parallels with its structural analog, 4-fluoroamphetamine (4-FA). Detailed experimental protocols for its synthesis and for in vitro characterization of its activity at monoamine transporters are provided to facilitate further research into this compound.

Core Compound Properties

This compound is a fluorinated derivative of phenethylamine. Its core structure suggests potential for interaction with biological systems, particularly the central nervous system.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are available, others are estimated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN | --INVALID-LINK--[1] |

| Molecular Weight | 153.20 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 200.6 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.038 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.502 | --INVALID-LINK-- |

| Melting Point | Not available | |

| Aqueous Solubility | Not available | |

| LogP (calculated) | 2.0195 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Predicted)

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to F) | ~7.0-7.2 | Triplet |

| Aromatic (meta to F) | ~7.3-7.5 | Multiplet |

| Methyl (-CH₃) | ~1.4 | Singlet |

| Amine (-NH₂) | Variable (broad singlet) | Singlet |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-F) | ~160-165 (doublet, ¹JCF) |

| Aromatic (CH, ortho to C-F) | ~114-116 (doublet, ²JCF) |

| Aromatic (CH, meta to C-F) | ~128-130 (doublet, ³JCF) |

| Aromatic (C-C(CH₃)₂) | ~140-145 |

| Quaternary (C(CH₃)₂) | ~50-55 |

| Methyl (-CH₃) | ~25-30 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (two bands) | Primary amine |

| C-H Stretch (aromatic) | 3000-3100 | Aromatic ring |

| C-H Stretch (aliphatic) | 2850-3000 | Methyl groups |

| N-H Bend | 1590-1650 | Primary amine |

| C=C Stretch (aromatic) | 1450-1600 | Aromatic ring |

| C-F Stretch | 1100-1300 | Fluoroaromatic |

| C-N Stretch | 1020-1250 | Aliphatic amine |

Table 4: Predicted IR Absorption Bands for this compound.

1.2.4. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment |

| 153 | [M]⁺ |

| 138 | [M - CH₃]⁺ |

| 109 | [C₇H₆F]⁺ |

| 96 | [C₆H₅F]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from established methods for the synthesis of similar tertiary amines.

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 4-fluorophenylacetonitrile with a methylating agent, followed by reduction of the nitrile to the primary amine.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorophenylacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Methylation of 4-Fluorophenylacetonitrile:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2-(4-fluorophenyl)-2-methylpropanenitrile.

-

-

Reduction of the Nitrile:

-

Method A (LiAlH₄): To a solution of crude 2-(4-fluorophenyl)-2-methylpropanenitrile in anhydrous diethyl ether, slowly add lithium aluminum hydride (1.5 eq) at 0 °C. After the addition, allow the mixture to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and wash with diethyl ether. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.

-

Method B (Catalytic Hydrogenation): Dissolve the crude nitrile in ethanol and add a catalytic amount of Raney Nickel. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and bubble dry HCl gas through the solution. The resulting precipitate can be collected by filtration and recrystallized.

-

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to 4-fluoroamphetamine (4-FA), a known monoamine releasing agent and reuptake inhibitor, suggests a similar pharmacological profile.

Presumed Mechanism of Action: Monoamine Release

It is hypothesized that this compound acts as a releasing agent at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This proposed mechanism involves the compound being transported into the presynaptic neuron by these transporters. Once inside, it is thought to disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport out of the neuron and into the synaptic cleft.

Figure 2: Proposed signaling pathway for this compound.

Experimental Protocol: In Vitro Monoamine Transporter Release Assay

To experimentally determine the activity of this compound at monoamine transporters, a radiolabeled substrate release assay can be performed using synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

-

Test compound: this compound

-

Reference compounds: d-amphetamine (for DAT/NET), fenfluramine (for SERT)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.

-

Resuspend the resulting pellet (synaptosomes) in KRH buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Radiolabel Loading:

-

Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.2 mg/mL in KRH buffer.

-

Add the respective [³H]monoamine to a final concentration of ~10 nM.

-

Incubate for 30 minutes at 37 °C to allow for uptake of the radiolabel.

-

After incubation, wash the synaptosomes by centrifugation (20,000 x g for 10 minutes at 4 °C) and resuspend in fresh KRH buffer. Repeat the wash step twice.

-

-

Release Assay:

-

Aliquot the radiolabeled synaptosomes into tubes.

-

Add varying concentrations of this compound or a reference compound. Include a vehicle control (buffer only) and a positive control (e.g., d-amphetamine).

-

Incubate for 10 minutes at 37 °C.

-

Terminate the release by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold KRH buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]monoamine released at each concentration of the test compound relative to the total amount of radioactivity taken up.

-

Plot the percentage of release versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

-

Figure 3: Experimental workflow for the in vitro monoamine transporter release assay.

Conclusion

This compound is a compound of interest for researchers in neuropharmacology and medicinal chemistry. While comprehensive experimental data is not yet available, this guide provides a foundational understanding of its properties based on available information and predictions from its chemical structure. The provided synthetic and analytical protocols offer a starting point for further investigation into the synthesis and biological activity of this molecule. Future studies are warranted to confirm its presumed mechanism of action as a monoamine releasing agent and to fully elucidate its pharmacological profile.

References

Technical Whitepaper: A Mechanistic Hypothesis for 2-(4-Fluorophenyl)propan-2-amine

Disclaimer: Direct pharmacological data for 2-(4-Fluorophenyl)propan-2-amine is not extensively available in peer-reviewed literature. This document presents a hypothesized mechanism of action based on the well-documented pharmacology of its structural analogs, including phentermine and other fluorinated phenethylamines like 4-fluoroamphetamine (4-FA). The quantitative data and experimental protocols are illustrative and intended to guide future research.

Introduction

This compound is a substituted phenethylamine and a structural analog of the sympathomimetic amine, phentermine. Its chemical structure, featuring an α,α-dimethyl substitution similar to phentermine and a fluorine atom at the para position of the phenyl ring, suggests a pharmacological profile that modulates monoaminergic systems. Phentermine is known to primarily act as a norepinephrine-releasing agent with weaker effects on dopamine and serotonin.[1][2][3] The addition of a fluorine atom, as seen in related compounds like 4-fluoroamphetamine (4-FA), often enhances activity at the serotonin transporter.[4][5]

This whitepaper proposes a multi-target mechanism of action for this compound, centered on its presumed interaction with plasma membrane monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

Core Mechanistic Hypothesis

We hypothesize that this compound functions as a monoamine releasing agent and reuptake inhibitor , with a secondary but crucial role as a TAAR1 agonist . This dual action results in a significant increase in the extracellular concentrations of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT).

Primary Targets:

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

Secondary Intracellular Target:

-

Trace Amine-Associated Receptor 1 (TAAR1)

The proposed mechanism involves the compound being transported into the presynaptic neuron via monoamine transporters.[6] Once inside, it activates TAAR1, a G-protein coupled receptor located on the presynaptic membrane and intracellular vesicles.[7] TAAR1 activation initiates a signaling cascade that phosphorylates the monoamine transporters, causing them to reverse their direction of transport and release neurotransmitters from the cytoplasm into the synaptic cleft (efflux).[7][8][9] This action is distinct from that of pure reuptake inhibitors like cocaine, which merely block the transporter.

Signaling Pathways

Upon binding to TAAR1, this compound is hypothesized to activate a Gs-coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC), then phosphorylates the monoamine transporters (DAT, NET, SERT), triggering their internalization and/or functional reversal, leading to neurotransmitter efflux.[7]

References

- 1. naturallyfit.com [naturallyfit.com]

- 2. Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phentermine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 2-(4-Fluorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 2-(4-fluorophenyl)propan-2-amine, a compound of interest in neuropharmacology and medicinal chemistry. Due to its structural similarity to known monoamine releasing agents and reuptake inhibitors, this class of compounds holds potential for the development of novel therapeutics targeting the central nervous system. This document details the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these analogs, with a focus on their interactions with monoamine transporters. Detailed experimental protocols for synthesis and in vitro pharmacological assays are provided to facilitate further research and development in this area.

Introduction

This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. The introduction of a fluorine atom to the phenyl ring and a gem-dimethyl group on the alpha-carbon of the ethylamine side chain significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration. This guide explores the chemical space around the this compound core, providing a foundation for the rational design of new analogs with tailored pharmacological profiles.

Synthesis of this compound and its Analogs

The synthesis of 2-phenylpropan-2-amine derivatives can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring or the amine functionality.

Key Synthetic Methodologies

-

The Ritter Reaction: This method is particularly useful for creating the tertiary carbon center adjacent to the phenyl ring. It involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the primary amine. For example, starting from 2-(4-fluorophenyl)propan-2-ol, the Ritter reaction with a nitrile followed by hydrolysis would yield the desired amine.

-

Reductive Amination of Phenylacetone Analogs: Substituted phenylacetones can be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding 2-phenylpropan-amine derivatives.[1]

-

From Substituted Benzyl Halides: A multi-step synthesis can be employed starting from a substituted benzyl halide. The benzyl halide is reacted with isobutyronitrile in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile. This intermediate then undergoes hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final 2-methyl-1-substituted phenyl-2-propanamine.[2]

Detailed Experimental Protocol: Synthesis via Ritter Reaction

This protocol describes a general procedure for the synthesis of a this compound analog starting from the corresponding alcohol.

Step 1: Synthesis of N-(1-(4-fluorophenyl)-1-methylethyl)acetamide

-

To a stirred solution of 2-(4-fluorophenyl)propan-2-ol (1 equivalent) in glacial acetic acid, add acetonitrile (1.5 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reflux the N-acetylated intermediate (1 equivalent) in a solution of 6M hydrochloric acid for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

-

Basify the aqueous layer to pH > 12 with a 10M sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of this compound.

Step 3: Salt Formation (Optional)

-

Dissolve the free base in a minimal amount of anhydrous diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Pharmacology and Mechanism of Action

The primary pharmacological targets of this compound and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Compounds of this class can act as either reuptake inhibitors or releasing agents.

-

Reuptake Inhibitors: These compounds bind to the transporters and block the reuptake of neurotransmitters, leading to an increased concentration of dopamine, norepinephrine, and/or serotonin in the synapse.

-

Releasing Agents: These compounds are substrates for the transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and induce reverse transport (efflux) of the neurotransmitters into the synaptic cleft through the transporters.[3]

The specific activity profile (i.e., potency and selectivity for DAT, NET, and SERT) is highly dependent on the substitution pattern on the phenyl ring and the modifications to the amine group.

Signaling Pathways

The interaction of these analogs with monoamine transporters initiates a cascade of downstream signaling events. By increasing the extracellular concentrations of monoamines, they enhance the activation of postsynaptic dopamine, norepinephrine, and serotonin receptors. This modulation of monoaminergic neurotransmission underlies their potential therapeutic effects and psychoactive properties.

Structure-Activity Relationships (SAR)

The pharmacological profile of 2-phenylpropan-2-amine analogs is highly sensitive to structural modifications. While a systematic SAR study on a broad range of this compound analogs is not extensively available in the public domain, data from related compounds, such as fluorinated amphetamines, can provide valuable insights.

Table 1: Comparative in vitro Activity of Amphetamine and 4-Fluoroamphetamine at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Amphetamine | ~30-50 | ~7-11 | ~1760-3290 |

| 4-Fluoroamphetamine | ~215-770 | ~69-420 | ~900-6800 |

Note: Data is compiled from multiple sources and may vary depending on experimental conditions. The data for 4-Fluoroamphetamine is used as a proxy due to the limited availability of direct data for this compound.[3]

The para-fluoro substitution in 4-fluoroamphetamine generally leads to a decrease in potency at DAT and NET compared to amphetamine, while the effect on SERT is more variable but can result in a relative increase in serotonergic activity. The gem-dimethyl group in this compound is expected to further modulate these activities.

Experimental Protocols for Pharmacological Evaluation

Monoamine Transporter Binding Assays

These assays determine the binding affinity (Ki) of a compound for DAT, NET, and SERT.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the monoamine transporters.

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[4]

-

Test compounds (analogs of this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In each well of the microplate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For non-specific binding determination, add a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) and convert them to Ki values using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assays

These assays measure the functional potency (IC₅₀) of a compound in inhibiting the uptake of neurotransmitters.[5]

Objective: To determine the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

-

Radiolabeled substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT.

-

Test compounds.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

Procedure:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).

-

Initiate the uptake by adding the radiolabeled substrate.

-

Incubate for a short period at 37 °C (e.g., 5-15 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC₅₀ values for uptake inhibition.

Conclusion

The structural analogs of this compound represent a promising area for the discovery of novel central nervous system agents. Their activity at monoamine transporters can be finely tuned through chemical modifications, offering the potential to develop compounds with specific pharmacological profiles for the treatment of various neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers in this field, outlining key synthetic strategies, pharmacological considerations, and detailed experimental protocols to guide future investigations. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

A Technical Guide to Fluorinated Phenethylamines for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenethylamine framework is a foundational scaffold in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1] The strategic incorporation of fluorine atoms into this structure is a powerful medicinal chemistry tactic used to modulate a compound's pharmacological profile.[2][3] Fluorination can significantly alter physicochemical properties such as metabolic stability, lipophilicity, and basicity, which in turn influences potency, selectivity, and duration of action at biological targets.[4][5][6] This document provides a technical overview of the structure-activity relationships (SAR) of fluorinated phenethylamines, focusing on their interactions with monoamine transporters. It includes a summary of quantitative binding data, outlines key experimental protocols for characterization, and provides visualizations of relevant biological and experimental pathways.

The Role of Fluorine in Modulating Phenethylamine Pharmacology

The introduction of fluorine, the most electronegative element, into the phenethylamine scaffold can lead to profound changes in pharmacological activity.[4] These modifications are not always predictable but follow certain trends that are invaluable for drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can prolong the half-life of a drug.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[6]

-

Receptor Interactions: The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of its effects on binding affinity and functional activity at key CNS targets, primarily the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4] For example, para-substitution on the amphetamine scaffold tends to augment relative potency at SERT.[7]

-

Conformational Effects: Fluorination can influence the preferred conformation of the flexible ethylamine side chain, affecting how the molecule fits into the binding pocket of a receptor or transporter.[6][8]

The impact of fluorination can range from a marked loss of psychoactivity to a significant enhancement and prolongation of effects, demonstrating the nuanced role of this structural modification.[2][5]

Structure-Activity Relationships at Monoamine Transporters

The primary mechanism of action for many psychoactive phenethylamines involves their interaction with DAT, SERT, and NET.[4] These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[9] Phenethylamines can act as either reuptake inhibitors (blocking the transporter) or as substrates that induce reverse transport (releasers).[4]

The position of fluorine substitution dictates the compound's affinity and selectivity for these transporters:

-

2-Fluoro (ortho) substitution: Often results in compounds with a pharmacological profile that leans towards dopaminergic and noradrenergic activity.

-

3-Fluoro (meta) substitution: Can produce a more balanced profile, with increased interaction at the serotonin transporter compared to the 2-fluoro isomer.[4]

-

4-Fluoro (para) substitution: Typically shifts the selectivity profile significantly towards the serotonin transporter, increasing SERT affinity and often leading to potent serotonin-releasing effects.

Quantitative Data: Monoamine Transporter Affinities

The interaction of fluorinated phenethylamines with monoamine transporters is quantified using in vitro assays to determine their inhibitory concentration (IC50) or binding affinity (Ki). The following table summarizes representative data for key fluoroamphetamine isomers. Note that absolute values can vary between studies based on specific assay conditions.

| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Primary Profile |

| Amphetamine | 40 - 100 | > 2000 | 10 - 40 | Dopamine/Norepinephrine Releaser |

| 2-Fluoroamphetamine (2-FA) | 50 - 150 | > 3000 | 20 - 70 | Dopamine/Norepinephrine Releaser |

| 3-Fluoroamphetamine (3-FA) | 20 - 70 | 500 - 1500 | 15 - 60 | Balanced Dopamine/Norepinephrine/Serotonin Releaser |

| 4-Fluoroamphetamine (4-FA) | 100 - 400 | 100 - 600 | 80 - 250 | Serotonin/Dopamine Releaser |

Data compiled from publicly available scientific literature. Values are approximate ranges reported across different studies.

Experimental Protocols

Characterizing the pharmacological profile of novel fluorinated phenethylamines involves a cascade of in vitro and in vivo experiments.

In Vitro Radioligand Binding and Uptake Inhibition Assays

These assays are the gold standard for determining a compound's potency at monoamine transporters.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for DAT, SERT, and NET.

General Methodology:

-

Cell/Tissue Preparation: Assays can be performed using synaptosomes prepared from rat brain tissue or human embryonic kidney (HEK) cells heterologously expressing the human transporter proteins (hDAT, hSERT, hNET).[7][11]

-

Incubation: The prepared cells or synaptosomes are incubated with a specific radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the unlabeled test compound.

-

Uptake Initiation: For uptake assays, a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) is added to initiate transport. The reaction is allowed to proceed for a short, defined period (e.g., 1-5 minutes).[10]

-

Termination and Separation: The reaction is rapidly stopped by washing with ice-cold buffer, and the bound or transported radioactivity is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding or uptake.

Monoamine Oxidase (MAO) Inhibition Assay

Fluorination can also influence a compound's interaction with monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.

Objective: To determine if a compound inhibits the activity of MAO-A or MAO-B isoforms.

General Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.[12]

-

Substrate: A non-selective substrate like kynuramine is used, which is metabolized by both MAO isoforms.[12]

-

Incubation: The enzyme is incubated with the test compound at various concentrations.

-

Reaction: The reaction is initiated by adding the substrate.

-

Detection: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) or a byproduct (e.g., hydrogen peroxide) is measured.[13] Fluorometric kits are widely available that detect H2O2 production.[13][14]

-

Data Analysis: The reduction in product formation in the presence of the test compound is used to calculate an IC50 value. Specific reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) are used as positive controls.[12]

Visualizations: Pathways and Workflows

Monoamine Transporter Action and Inhibition

The following diagram illustrates the fundamental mechanism of a monoamine transporter and how an inhibitor, such as a fluorinated phenethylamine, blocks its function.

Caption: Mechanism of monoamine reuptake and inhibition.

In Vitro Pharmacological Screening Workflow

This diagram outlines a typical workflow for the initial in vitro characterization of a novel compound.

References

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 11. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine Oxidase Assays [cellbiolabs.com]

- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

2-(4-Fluorophenyl)propan-2-amine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)propan-2-amine is a synthetic primary amine that serves as a crucial intermediate in the preparation of various pharmacologically active molecules. Its structural similarity to amphetamines, characterized by a phenyl ring, a propyl chain, and a terminal amine group, positions it as a significant building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound as a pharmaceutical intermediate.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₂FN | [ChemScene] |

| Molecular Weight | 153.20 g/mol | [ChemScene] |

| CAS Number | 17797-10-3 | [ChemScene] |

| Appearance | Solid (for hydrochloride salt) | [Sigma-Aldrich] |

| Purity | ≥96% | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [ChemScene] |

| logP (calculated) | 2.0195 | [ChemScene] |

| Hydrogen Bond Donors | 1 | [ChemScene] |

| Hydrogen Bond Acceptors | 1 | [ChemScene] |

| Rotatable Bonds | 1 | [ChemScene] |

Synthetic Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The most plausible methods involve the conversion of a ketone or an alcohol precursor to the desired amine. Two such classical methods are the Leuckart reaction and the Ritter reaction.

Leuckart Reaction

The Leuckart reaction is a reductive amination process that converts ketones or aldehydes to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] The reaction typically requires high temperatures.

Experimental Protocol (Proposed):

A detailed experimental protocol for the synthesis of this compound via the Leuckart reaction is not explicitly available in the reviewed literature. However, a general procedure can be adapted from the known synthesis of related amphetamines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-(4-fluorophenyl)propan-2-one is mixed with an excess of ammonium formate or formamide.

-

Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours.

-

Hydrolysis: The intermediate N-formyl compound is then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to yield the primary amine.

-

Work-up and Purification: The reaction mixture is cooled, made basic, and the product is extracted with an organic solvent. The crude product can then be purified by distillation or chromatography to yield this compound.

Logical Workflow for Leuckart Reaction:

Caption: General workflow for the synthesis of this compound via the Leuckart reaction.

Ritter Reaction

The Ritter reaction provides an alternative route to tertiary-alkyl amines from tertiary alcohols or alkenes and a nitrile in the presence of a strong acid.[3]

Experimental Protocol (Proposed):

-

Carbocation Formation: 2-(4-Fluorophenyl)propan-2-ol is treated with a strong acid (e.g., sulfuric acid) to generate a stable tertiary carbocation.

-

Nucleophilic Attack: A nitrile, such as hydrogen cyanide or acetonitrile, acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

-

Hydrolysis: The nitrilium ion is then hydrolyzed in aqueous conditions to form an N-substituted amide.

-

Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to afford the final primary amine.

-

Work-up and Purification: The product is isolated through extraction and purified by standard methods such as distillation or chromatography.

Logical Workflow for Ritter Reaction:

Caption: General workflow for the synthesis of this compound via the Ritter reaction.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of experimental spectra for the free base is not widely published, NMR data for the hydrochloride salt is available.

¹H NMR (of Hydrochloride Salt): A ¹H NMR spectrum of this compound hydrochloride is available, which would show characteristic peaks for the aromatic protons, the methyl protons, and the amine protons.[4] The specific chemical shifts and splitting patterns would confirm the structure of the compound.

Mass Spectrometry (Predicted Fragmentation): In a mass spectrum, this compound would be expected to show a molecular ion peak at m/z 153. The fragmentation pattern would likely involve the loss of a methyl group (m/z 138) and cleavage of the C-C bond alpha to the nitrogen, a common fragmentation pathway for amines.

Applications in Pharmaceutical Synthesis

This compound is a potential intermediate in the synthesis of various pharmaceutical agents, particularly those with a phenethylamine backbone. Its structural similarity to amphetamines suggests its utility in the development of central nervous system (CNS) active compounds.

While direct, documented use of this compound as a starting material for a specific marketed drug is not explicitly detailed in the reviewed literature, its structural motifs are present in several classes of therapeutic agents. For instance, fluorinated phenyl groups are common in modern pharmaceuticals to enhance metabolic stability and binding affinity.

Potential as a Precursor to KRAS Inhibitors: The KRAS protein is a key regulator of cell growth, and its mutation is a driver in many cancers.[5] The development of KRAS inhibitors, such as Sotorasib, represents a significant advancement in oncology. While the exact synthesis of all KRAS inhibitors is proprietary, the molecular framework of some of these complex molecules may potentially be derived from building blocks like this compound. However, a direct synthetic link has not been established in the public domain.

Putative Signaling Pathway Involvement

Given the structural relationship of this compound to fluoroamphetamines, it is plausible that drugs derived from this intermediate could interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Fluoroamphetamines are known to act as releasing agents and reuptake inhibitors of these neurotransmitters.

Hypothesized Signaling Pathway:

Caption: Hypothesized mechanism of action for a drug derived from this compound, targeting monoamine transporters.

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis can be achieved through established methods like the Leuckart and Ritter reactions, although specific, optimized protocols for this compound are not widely published. The presence of the fluorophenyl moiety makes it an attractive building block for creating novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to fully elucidate its role as an intermediate in the synthesis of specific drugs and to explore the pharmacological activities of its derivatives. This guide provides a foundational resource for scientists and researchers working in the field of drug discovery and medicinal chemistry.

References

- 1. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ritter reaction - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride(1216563-60-8) 1H NMR spectrum [chemicalbook.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

The Fluorophenyl Group: A Cornerstone in Modern Receptor-Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Among the various fluorinated motifs, the fluorophenyl group stands out for its profound and multifaceted influence on a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the role of the fluorophenyl group in receptor binding. It delves into the fundamental physicochemical properties of fluorine that drive its utility, explores the specific types of molecular interactions it facilitates within receptor binding pockets, and presents quantitative data from case studies to illustrate its impact. Detailed experimental protocols for assessing these interactions and visualizations of key workflows and signaling pathways are provided to offer a practical resource for drug development professionals.

The Unique Physicochemical Profile of Fluorine

The utility of the fluorophenyl group in drug design stems from the unique properties of the fluorine atom itself. It is the most electronegative element, yet it has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å).[1][2] This allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1]

Key properties influencing its role in receptor binding include:

-

High Electronegativity (3.98 on the Pauling scale): This creates a strong, polarized carbon-fluorine (C-F) bond, inducing a significant dipole moment that can lead to favorable electrostatic and dipole-dipole interactions within the receptor's binding site.[1][3]

-

C-F Bond Strength: The C-F bond is exceptionally strong (~116 kcal/mol), which enhances the metabolic stability of the drug molecule.[1][2] Placing a fluorine atom on an aromatic ring, particularly at a metabolically susceptible position (e.g., para), can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]

-

Modulation of Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and improve a drug's ability to reach its target, including penetration of the blood-brain barrier.[3][4]

-

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its binding characteristics.[3]

The Role of the Fluorophenyl Group in Receptor Interactions

The fluorophenyl group enhances binding affinity through a combination of direct and indirect effects. These effects are not mutually exclusive and often work in concert to create a high-affinity ligand.

Direct Interactions within the Binding Pocket

The polarized C-F bond and the electron-rich phenyl ring enable several types of favorable, non-covalent interactions with receptor residues:

-

Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, it can form stabilizing interactions with suitable donor groups within a protein, such as the backbone N-H of amino acids.[5][6][7] The strength of these bonds is highly dependent on the geometry and the electronic environment.[6]

-

Electrostatic and Dipole Interactions: The significant dipole moment of the C-F bond can align favorably with polar residues in the binding pocket, contributing to the overall binding energy.[4]

-

Cation–π Interactions: The introduction of an electronegative fluorine atom can modulate the quadrupole moment of the phenyl ring, enhancing its ability to engage in cation–π stacking interactions with positively charged residues like arginine and lysine.[8] This has been identified as a key interaction for Type II statins binding to HMG-CoA reductase.[8]

-

Hydrophobic Interactions: The fluorophenyl group itself is hydrophobic and can form favorable van der Waals interactions with nonpolar regions of the binding pocket.[4][9]

Indirect Effects on Binding

-

Conformational Control: The presence of a fluorine atom can influence the torsional angles of the molecule, locking it into a more favorable "bioactive" conformation for receptor binding.[2]

-

Blocking Metabolic Oxidation: By preventing metabolic degradation at the binding site or elsewhere on the molecule, the fluorophenyl group ensures a higher effective concentration of the active drug is available to bind to the receptor over time.[3][10] This is a crucial strategy in the design of many successful drugs, including the statin class.[3]

The following diagram illustrates the logical relationships between fluorine's properties and its effects on receptor binding.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

In-Depth Technical Guide to the Basic Characterization of 2-(4-Fluorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(4-fluorophenyl)propan-2-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with established principles of medicinal chemistry and analytical science to present a thorough characterization. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound, a fluorinated analog of phentermine, is a primary amine with a chiral center. Its chemical structure suggests potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. The hydrochloride salt is a solid, indicating that the free amine is likely a liquid or low-melting solid at room temperature.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 1-(4-Fluorophenyl)-1-methylethylamine | [1] |

| CAS Number | 17797-10-3 | [1][2] |

| Molecular Formula | C₉H₁₂FN | [1][2] |

| Molecular Weight | 153.20 g/mol | [1][2] |

| Form | Predicted: Liquid or low-melting solid | Inferred from |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| Predicted LogP | 2.0195 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1216563-60-8 | [3] |

| Molecular Formula | C₉H₁₃ClFN | |

| Molecular Weight | 189.66 g/mol | |

| Form | Solid |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 4-fluorocumene.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)propan-2-ol

-

To a stirred solution of 4-fluorocumene in a suitable solvent (e.g., a mixture of acetone and water), add potassium permanganate (KMnO₄) portion-wise.

-

Maintain the reaction temperature below 30°C using an ice bath.

-

After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the reaction mixture to remove manganese dioxide (MnO₂).

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propan-2-ol.

-

Purify the product by distillation or column chromatography.

Step 2: Synthesis of N-(1-(4-fluorophenyl)-1-methylethyl)acetamide (Ritter Reaction)

-

In a flask equipped with a stirrer and a dropping funnel, add a mixture of acetonitrile and concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-(4-fluorophenyl)propan-2-ol in acetonitrile to the stirred acidic solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

-

The resulting precipitate (the N-acetyl derivative) is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound (Hydrolysis)

-

Reflux the crude N-(1-(4-fluorophenyl)-1-methylethyl)acetamide in an excess of aqueous hydrochloric acid for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Make the aqueous layer basic with a concentrated solution of sodium hydroxide.

-

Extract the liberated free amine with diethyl ether.

-

Dry the combined organic extracts over anhydrous potassium carbonate, and evaporate the solvent to yield this compound.

Analytical Characterization Protocols

The synthesized product should be thoroughly characterized using standard analytical techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy: [4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H (ortho to F) | ~7.3-7.5 | Doublet of doublets | |

| Ar-H (meta to F) | ~7.0-7.2 | Triplet | |

| -NH₂ | Variable | Broad singlet | Chemical shift is concentration and solvent dependent. |

| -CH₃ | ~1.4-1.6 | Singlet | |

| ¹³C NMR | |||

| C-F | ~160-165 | Doublet (¹JCF) | |

| C-ipso | ~140-145 | Doublet (²JCF) | |

| C-ortho | ~128-130 | Doublet (³JCF) | |

| C-meta | ~115-117 | Doublet (⁴JCF) | |

| C-quaternary | ~50-55 | Singlet | |

| -CH₃ | ~28-32 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FT-IR Spectroscopy: [4]

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine |

| 3080-3010 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 1620-1580 | N-H bend | Primary amine |

| 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-F stretch | Aryl fluoride |

| 1250-1020 | C-N stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS): [4]

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program would be an initial temperature of 50°C (held for 2 min) ramped to 250°C at 10°C/min.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40 to 400.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 153 | [M]⁺ | Molecular ion |

| 138 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |

Potential Biological Activity and Signaling Pathway

Based on its structural similarity to other fluorinated amphetamines, this compound is expected to act as a monoamine reuptake inhibitor and/or releasing agent.[5] The primary targets are likely the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The interaction of this compound with these transporters is expected to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to downstream signaling events in the postsynaptic neuron. The specific selectivity and potency for each transporter would determine the overall pharmacological profile of the compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, characterization of this compound. The proposed synthetic route and analytical protocols offer a solid foundation for its preparation and confirmation. The hypothesized biological activity aligns with that of structurally related compounds, suggesting its potential as a CNS-active agent. Further experimental validation is necessary to confirm the data presented and to fully elucidate the pharmacological profile of this compound.

References

A Representative Pharmacokinetic Profile of 2-(4-Fluorophenyl)propan-2-amine in Rats: A Technical Guide

Introduction

2-(4-Fluorophenyl)propan-2-amine is a substituted phenethylamine derivative. The presence of a fluorine atom on the phenyl ring can significantly influence its metabolic stability and pharmacokinetic properties, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to its non-fluorinated analogs. Understanding the pharmacokinetic profile is crucial for the development of novel therapeutic agents, as it informs dosing regimens, predicts potential drug-drug interactions, and provides insights into the compound's safety and efficacy. This guide synthesizes available knowledge on related compounds to project a likely pharmacokinetic profile in a rat model.

Representative Pharmacokinetic Data

The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for this compound in rats, following a single oral administration. These values are extrapolated from studies on analogous compounds such as phentermine and amphetamine.[1][2][3]

| Parameter | Unit | Representative Value (Oral Administration, 10 mg/kg) | Description |

| Cmax | ng/mL | 250 ± 50 | Maximum observed plasma concentration. |

| Tmax | h | 1.5 ± 0.5 | Time to reach maximum plasma concentration. |

| AUC(0-t) | ng·h/mL | 1800 ± 300 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-∞) | ng·h/mL | 2000 ± 350 | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | h | 4.0 ± 1.0 | Elimination half-life. |

| CL/F | L/h/kg | 5.0 ± 1.0 | Apparent total body clearance. |

| Vd/F | L/kg | 28 ± 7 | Apparent volume of distribution. |

Experimental Protocols

The following protocols are representative of standard methodologies used in rodent pharmacokinetic studies for small molecule amines.

3.1. Animal Model

-

Species: Rat

-

Strain: Male Sprague-Dawley rats are commonly used in pharmacokinetic studies.[2]

-

Weight: 250-300 g

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

3.2. Dosing and Administration

-

Formulation: The compound is typically dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., Tween 80, PEG400).

-

Route of Administration: For oral studies, the formulation is administered via oral gavage. For intravenous studies, administration is typically via the tail vein.

-

Dose: A representative oral dose for a discovery-phase pharmacokinetic study might be 10 mg/kg.

3.3. Sample Collection

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis. Brain tissue or microdialysates may also be collected for assessing central nervous system penetration.[4]

-

Time Points: Blood samples (approximately 0.2 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Procedure: Blood is collected from the tail vein or via cannulation into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

3.4. Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5][6]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatography: A reverse-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Visualization of Experimental Workflow and Metabolic Pathways

4.1. Experimental Workflow Diagram

4.2. Postulated Metabolic Pathway

Based on the metabolism of structurally related phenethylamines, the primary metabolic pathways for this compound in rats are likely to involve oxidation and conjugation.[3][7] The fluorine atom is generally metabolically stable.

References

- 1. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sex- and dose-dependency in the pharmacokinetics and pharmacodynamics of (+)-methamphetamine and its metabolite (+)-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Liquid chromatography studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Emerging Therapeutics for ADHD and Narcolepsy

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract